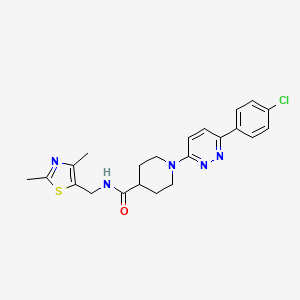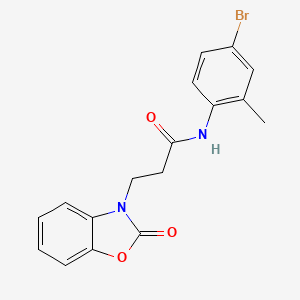![molecular formula C19H16N6O3 B2617266 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1226451-67-7](/img/structure/B2617266.png)
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Synthesis Analysis
The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Chemical Reactions Analysis
The reaction mechanism involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .Physical And Chemical Properties Analysis
The Log Octanol-Water Partition Coefficient (Log Kow) of the compound is estimated to be 3.15 . The boiling point is estimated to be 638.70°C, and the melting point is estimated to be 277.39°C . The vapor pressure is estimated to be 1.17E-014 mm Hg at 25°C .Scientific Research Applications
- The compound has been investigated for its antifungal properties. Specifically, derivatives of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide were designed, synthesized, and tested against phytopathogenic fungi . Notably, compounds 7b, 7c, and 7k demonstrated substantial and broad-spectrum antifungal activity against various fungi, including Erysiphe graminis, Puccinia sorghi, Colletotrichum lagenarium, and Pseudoperonospora cubensis. Compound 7b, in particular, showed promising antifungal activity both in vitro and in vivo, making it a potential candidate for further study.
- The compound has also been explored as a modulator of GPR139, a G protein-coupled receptor. Researchers have identified it as an agonist for GPR139, which suggests its potential use in treating diseases or conditions associated with this receptor . Further studies are needed to understand its precise role and therapeutic implications.
- Although not extensively studied, the compound’s structure suggests potential applications in cancer research. Its unique benzotriazine and oxadiazole moieties could be explored for their effects on cancer cell lines. Researchers have designed related derivatives with pyridazinone moieties and evaluated their activity against cancer cells . Investigating the compound’s impact on specific cancer pathways could yield valuable insights.
Antifungal Agents
GPR139 Modulators
Cancer Research
Mechanism of Action
Spiro compounds are particularly interesting, as spiro [5,6-dihydro- (1,2,4)triazolo [4,3-c]quinazoline-5,1ʹ-cyclohexan]-3 (2H)-one showed high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) . Inhibition of PARP-1 is necessary for cell survival when PARP-1 is overactivated and induces depletion of cellular NAD+ and ATP levels leading to cell dysfunction or necrotic cell death .
Future Directions
The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary due to the wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity of 1,2,4-triazole derivatives . The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .
properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12(25-19(27)14-9-5-6-10-15(14)22-24-25)18(26)20-11-16-21-17(23-28-16)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMIJUQRPBWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)

![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)



![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)